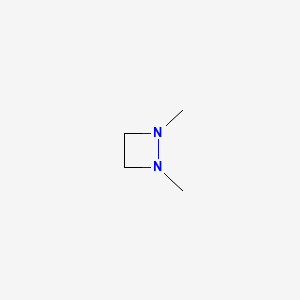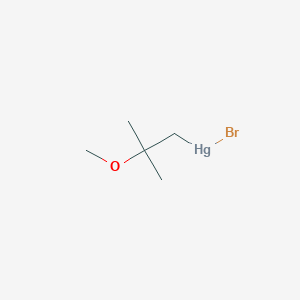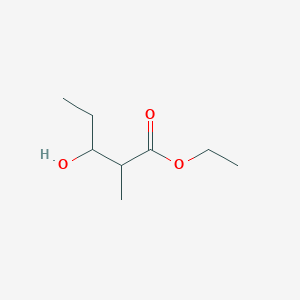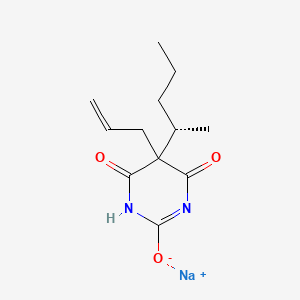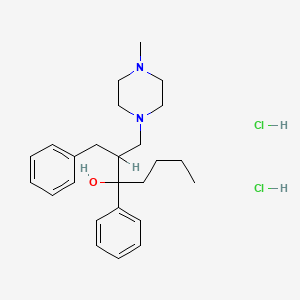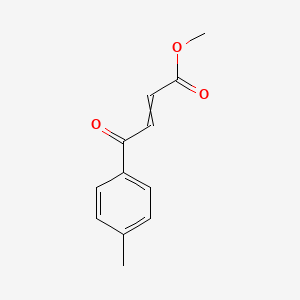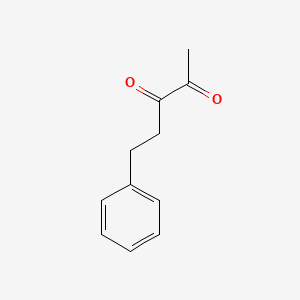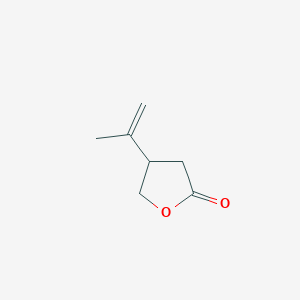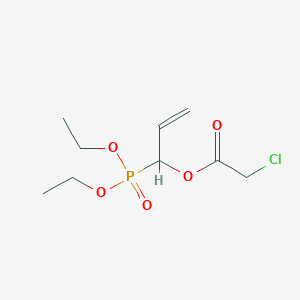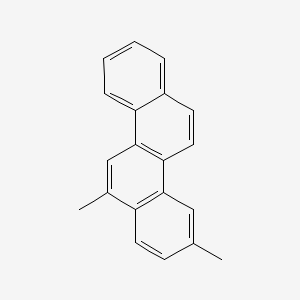
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is an organic compound that features two morpholine rings connected by a sulfanylethylsulfanyl linker. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine typically involves the reaction of morpholine with a suitable sulfanylethylsulfanyl precursor. One common method is the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with a sulfanylethylsulfanyl compound under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine undergoes various chemical reactions typical of secondary amines and sulfides. These include:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the sulfide sulfur, depending on the reagents and conditions used
Scientific Research Applications
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfide groups can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is unique due to its dual morpholine rings and sulfanylethylsulfanyl linker. Similar compounds include:
Morpholine: A simpler structure with a single morpholine ring.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring with a sulfonic acid group.
2,2’-Dimorpholinyldiethyl ether: Features two morpholine rings connected by an ether linkage.
These compounds share some chemical properties but differ in their specific functional groups and linkers, leading to variations in their reactivity and applications.
Properties
CAS No. |
53551-65-8 |
|---|---|
Molecular Formula |
C10H20N2O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylsulfanylethylsulfanyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-10H2 |
InChI Key |
PIEIHEGSWLRZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SCCSN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


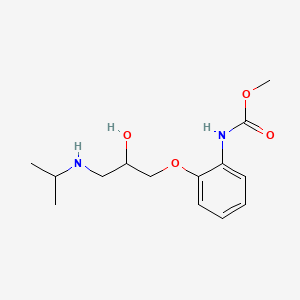
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
